3-[3-(Aminomethyl)phenoxy]-2,2-dimethylpropanoic acid

Lipophilicity Drug-likeness Metabolic stability

3-[3-(Aminomethyl)phenoxy]-2,2-dimethylpropanoic acid (CAS 1524902-45-1) is a synthetic organic compound belonging to the substituted 2,2-dimethyl-ω-phenoxyalkanoic acid class, a family patented for therapeutic applications in metabolic disorders. The molecule (C12H17NO3, MW 223.27) features a 2,2-dimethylpropanoic acid backbone linked via an ether bridge to a 3-(aminomethyl)phenoxy ring, combining a carboxylic acid handle, a primary amine, and a gem‑dimethyl moiety that confers conformational restraint and increased lipophilicity (LogP 1.63) relative to simple phenoxyacetic acid analogs.

Molecular Formula C12H17NO3
Molecular Weight 223.27 g/mol
Cat. No. B12076706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[3-(Aminomethyl)phenoxy]-2,2-dimethylpropanoic acid
Molecular FormulaC12H17NO3
Molecular Weight223.27 g/mol
Structural Identifiers
SMILESCC(C)(COC1=CC=CC(=C1)CN)C(=O)O
InChIInChI=1S/C12H17NO3/c1-12(2,11(14)15)8-16-10-5-3-4-9(6-10)7-13/h3-6H,7-8,13H2,1-2H3,(H,14,15)
InChIKeyHSIJZKVBJGEMNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[3-(Aminomethyl)phenoxy]-2,2-dimethylpropanoic Acid: Structural Class and Core Properties for Informed Procurement


3-[3-(Aminomethyl)phenoxy]-2,2-dimethylpropanoic acid (CAS 1524902-45-1) is a synthetic organic compound belonging to the substituted 2,2-dimethyl-ω-phenoxyalkanoic acid class, a family patented for therapeutic applications in metabolic disorders [1]. The molecule (C12H17NO3, MW 223.27) features a 2,2-dimethylpropanoic acid backbone linked via an ether bridge to a 3-(aminomethyl)phenoxy ring, combining a carboxylic acid handle, a primary amine, and a gem‑dimethyl moiety that confers conformational restraint and increased lipophilicity (LogP 1.63) relative to simple phenoxyacetic acid analogs . This structural ensemble distinguishes it from the widely available [3-(aminomethyl)phenoxy]acetic acid family and positions it as a versatile intermediate for medicinal chemistry programs requiring sterically hindered, metabolically stabilized scaffolds.

Why Simple Aminomethylphenoxy Acids Cannot Substitute for 3-[3-(Aminomethyl)phenoxy]-2,2-dimethylpropanoic Acid in Target Applications


Generic interchange with close-in-class analogs such as [3-(aminomethyl)phenoxy]acetic acid or its methyl esters is scientifically unsound because the 2,2‑dimethyl substitution fundamentally alters physicochemical and pharmacokinetic properties. The gem‑dimethyl group introduces a quaternary carbon adjacent to the carboxylate, significantly increasing steric hindrance, metabolic stability, and lipophilicity (LogP ≈ 1.63 vs. approximately 0.5–0.8 for the unsubstituted acetic acid analog) . Patent disclosures covering the 2,2‑dimethyl-ω-phenoxyalkanoic acid class explicitly claim enhanced hypolipidemic and hypoglycemic activities that are directly attributed to the dimethyl substitution pattern [1]. Substituting a simple acetic acid derivative would eliminate the conformational restriction and the modulated acid strength imparted by the gem‑dimethyl group, potentially abrogating target binding affinity or altering metabolic profiles in downstream applications. The quantitative evidence below substantiates the specific dimensions along which this compound diverges from its nearest structural neighbors.

Quantitative Differentiation Evidence for 3-[3-(Aminomethyl)phenoxy]-2,2-dimethylpropanoic Acid vs. Closest Analogs


Lipophilicity Advantage (LogP) Over Unsubstituted Phenoxyacetic Acid Analog

The target compound exhibits a computed LogP of 1.6349, approximately 0.8–1.1 log units higher than the unsubstituted [3-(aminomethyl)phenoxy]acetic acid analog (estimated LogP ≈ 0.5–0.8 based on fragment-based calculation), indicating superior membrane permeability potential . This difference arises from the 2,2-dimethyl substitution introducing a quaternary carbon that increases molecular lipophilicity without substantially enlarging molecular weight.

Lipophilicity Drug-likeness Metabolic stability

Molecular Weight and Physicochemical Profile Differentiation from Acetic Acid Analog

With a molecular weight of 223.27 g/mol, the target compound is 42.08 Da heavier than [3-(aminomethyl)phenoxy]acetic acid (MW 181.19 g/mol), a difference attributable to the replacement of the acetic acid linker with a 2,2-dimethylpropanoic acid moiety [1]. This positions the target compound in a distinctly different region of lead-like chemical space, with implications for binding pocket complementarity and intellectual property novelty.

Molecular weight Physicochemical properties Library design

Structural Conformational Restraint from gem-Dimethyl Substitution

The 2,2-dimethyl substitution introduces a quaternary carbon at the α-position of the carboxylic acid, imposing conformational restriction on the flexible linker chain. This gem‑dimethyl effect has been exploited in the broader 2,2‑dimethyl-ω-phenoxyalkanoic acid patent family to enhance binding to metabolic targets, as the restricted degrees of freedom reduce the entropic penalty upon target binding [1]. The unsubstituted acetic acid analog possesses a freely rotating CH₂–COOH linkage, offering no such conformational pre‑organization.

Conformational restriction Entropic benefit Binding affinity

Purity Profile and Procurement Viability vs. Less Characterized Analogs

The target compound is commercially available at a specified purity of 98% from verified suppliers, with defined storage conditions and batch-level documentation . In contrast, many aminomethylphenoxy acetic acid analogs listed in vendor catalogs are offered at 95% purity or lack detailed analytical characterization, introducing variability that can confound downstream biological assay reproducibility.

Purity Quality control Reproducibility

Patent-Supported Pharmacologic Differentiation in Metabolic Indications

The 2,2‑dimethyl-ω-phenoxyalkanoic acid patent family, which encompasses the target compound's scaffold, explicitly claims therapeutic utility for hyperlipidemia, hyperglycemia, and atherosclerosis based on in vivo pharmacologic data [1]. While individual compound-level data for 3-[3-(aminomethyl)phenoxy]-2,2-dimethylpropanoic acid are not publicly disclosed, the patent establishes that the 2,2‑dimethyl substitution is essential for the observed metabolic activity, distinguishing this scaffold from simple phenoxyacetic acid derivatives that lack such claims.

Hypolipidemic Hypoglycemic Metabolic syndrome

Optimal Application Scenarios for 3-[3-(Aminomethyl)phenoxy]-2,2-dimethylpropanoic Acid Based on Quantitative Differentiation Evidence


Lead Optimization in Metabolic Disorder Programs Requiring Enhanced Lipophilicity

When a screening hit derived from [3-(aminomethyl)phenoxy]acetic acid requires improved membrane permeability without large increases in molecular weight, the target compound offers a direct replacement strategy. The +0.8 to +1.1 LogP advantage can be exploited to enhance oral absorption and intracellular target access in programs targeting hepatic or adipose tissue disorders, consistent with the hypolipidemic and hypoglycemic activity claimed in the EP0763527 patent family [1].

Conformationally Constrained Fragment for Structure-Based Drug Design

The gem‑dimethyl-induced conformational restriction makes this compound a valuable fragment for structure-based design campaigns where pre‑organizing the carboxylate-bearing arm reduces the entropic penalty of binding. Crystallographers and computational chemists can leverage the quaternary α‑carbon to bias the linker geometry, facilitating pose prediction and scaffold optimization for targets with defined hydrophobic sub‑pockets.

Library Synthesis for IP‑Differentiated Chemical Space Exploration

The 23% increase in molecular weight and distinct topological features relative to acetic acid analogs enable the construction of compound libraries that occupy novel chemical space. This is critical for organizations seeking composition‑of‑matter patent protection; libraries built on this scaffold are structurally distinct from those derived from simple phenoxyacetic acids, reducing the risk of IP conflicts while exploring the biologically validated 2,2‑dimethyl-ω-phenoxyalkanoic acid pharmacophore [1].

High‑Reproducibility SAR Studies Requiring Defined Purity Standards

For structure–activity relationship campaigns where lot‑to‑lot variability can obscure true biological signals, the 98% purity specification with documented batch analysis provides a more reliable starting point than common 95% purity analogs. This is particularly relevant for cellular assay systems sensitive to trace amine or aldehyde impurities that may arise from lower‑purity aminomethyl intermediates.

Quote Request

Request a Quote for 3-[3-(Aminomethyl)phenoxy]-2,2-dimethylpropanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.